Differentiation by Lipophilicity: cLogP Comparison Among Key Regioisomers
The calculated partition coefficient (cLogP) is a key determinant of membrane permeability and bioavailability. 4-Methyl-3-(trifluoromethyl)pyridin-2-amine exhibits a distinct lipophilicity profile compared to other closely related trifluoromethylpyridine isomers. For instance, its cLogP of ~2.8 differs from the 3-methyl-4-(trifluoromethyl) isomer, which has a cLogP of ~2.5 [1]. This difference is driven by the relative positions of the lipophilic trifluoromethyl and methyl groups and directly impacts the compound's partitioning behavior in biological systems and organic solvents.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 |
| Comparator Or Baseline | 3-Methyl-4-(trifluoromethyl)pyridin-2-amine; cLogP ≈ 2.5 |
| Quantified Difference | ΔcLogP ≈ 0.3 |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
This measurable difference in lipophilicity (~0.3 log units) can be critical for optimizing the ADME properties of a lead compound, influencing decisions during library design and procurement.
- [1] PubChem. 3-methyl-4-(trifluoromethyl)pyridin-2-amine. Compound Summary. View Source
